molecular formula C15H13FN2O3S2 B2509829 N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide CAS No. 1351654-87-9

N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide

Cat. No.: B2509829
CAS No.: 1351654-87-9
M. Wt: 352.4
InChI Key: ANIZHSHLMTYJBO-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and neuroscience research. This compound features a benzothiazole core, a privileged scaffold in drug discovery known for its diverse biological activities and ability to serve as a bioisostere for purine nucleotides . Benzothiazole derivatives have demonstrated substantial research potential as anticonvulsants and as modulators of neuronal receptors, particularly as inhibitors of ligand-gated ion channels . The specific structural motifs present in this molecule—including the sulfonamide group and the 4-fluorophenoxy ether linkage—are associated with enhanced metabolic stability and membrane permeability, making it a valuable chemical tool for probing biological systems. Researchers are exploring this class of compounds primarily for its potential to interact with key central nervous system targets. Structurally related N-(thiazol-2-yl)-benzamide analogs have been identified as the first class of selective negative allosteric modators (NAMs) of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . This suggests a potential research application in characterizing the physiological roles of this poorly understood receptor. Furthermore, analogous compounds have shown promising activity in preclinical models of epilepsy, with some benzothiazol-2-yl-aminoacetamides exhibiting potent anticonvulsant effects and high protective indices, suggesting a potential mechanism of action that may involve modulation of neuronal excitability . The presence of the fluorophenoxy group is a common feature in compounds designed for central nervous system activity, as fluorine atoms can fine-tune lipophilicity and influence binding interactions at target sites. This product is provided for research purposes to support investigations in ion channel pharmacology, neurochemistry, and the development of novel therapeutic agents for neurological disorders. It is supplied with comprehensive analytical data to ensure identity and purity. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3S2/c16-11-5-7-12(8-6-11)21-9-10-23(19,20)18-15-17-13-3-1-2-4-14(13)22-15/h1-8H,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIZHSHLMTYJBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)CCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate sulfonyl chlorides. One common method includes the reaction of 2-amino benzothiazole with 4-fluorophenoxyethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit quorum sensing in bacteria, thereby reducing their virulence and ability to form biofilms . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • The target compound shares the benzothiazole-sulfonamide scaffold with compounds like 97 but differs in the substituent (4-fluorophenoxyethyl vs. isoxazole-thiophene).
  • Compounds 4a–4p replace the sulfonamide with an acetamide linker, enhancing flexibility but reducing hydrogen-bonding capacity.

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data
Compound IR Bands (cm⁻¹) ¹H-NMR Features Solubility Trends
Target Compound Expected ν(SO₂) ~1350–1150; ν(C-F) ~1100 Aromatic protons (δ 7.0–8.5), -OCH₂- (δ 4.2–4.5) Moderate solubility in DMF/DMSO due to sulfonamide
Hydrazinecarbothioamides [4–6] ν(C=S) 1243–1258; ν(C=O) 1663–1682 NH signals (δ 9.0–10.0), aromatic protons (δ 7.2–8.3) Low solubility in water; soluble in ethanol
Triazole-thiones [7–9] ν(C=S) 1247–1255; absence of C=O Thione tautomer confirmed by absence of S-H (~2500 cm⁻¹) Improved solubility in polar aprotic solvents
Triphenylamine-benzothiazoles (1–3) ν(C=N) ~1600; ν(C-O) in methoxy (3) ~1250 Triphenylamine protons (δ 6.8–7.5), benzothiazole (δ 8.1) High solubility in DMF; temperature-dependent fluorescence

Analysis :

  • The target compound’s sulfonamide group contributes to distinct IR bands (SO₂ stretching) and moderate polarity, aligning with trends in and .
  • Fluorine substitution (4-fluorophenoxy) may reduce solubility in water compared to non-halogenated analogs like 8a–e .

Key Findings :

  • Piperidine/morpholine-containing derivatives (e.g., 8a–e ) show enhanced anti-inflammatory efficacy due to improved membrane permeability .
  • CK1 inhibitors like 20 demonstrate the role of benzothiazole-acetamide scaffolds in kinase targeting, suggesting divergent applications compared to sulfonamides.

Biological Activity

N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide is a sulfenamide compound that has garnered attention due to its diverse biological activities. Sulfenamides, characterized by their S–N bonds, are known for their therapeutic potential in various medical applications, including anti-inflammatory and analgesic effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Inhibition of Cyclooxygenase-2 (COX-2) : Research has indicated that derivatives of benzo[d]thiazole exhibit significant inhibition of COX-2, an enzyme involved in the inflammatory response. This inhibition is critical for reducing pain and inflammation in various conditions .
  • Antioxidant Activity : Studies suggest that compounds containing the benzo[d]thiazole moiety may possess antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is beneficial in preventing cellular damage associated with chronic diseases .
  • Antimicrobial Properties : Some derivatives have shown efficacy against bacterial strains, indicating potential applications in treating infections .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
COX-2 InhibitionSignificant reduction in inflammation
Analgesic ActivityPain relief in animal models
Antioxidant ActivityReduction of oxidative stress markers
Antimicrobial ActivityEfficacy against specific bacterial strains

Case Studies

  • Analgesic and Anti-inflammatory Study : A study conducted on various derivatives of this compound demonstrated its effectiveness as a COX-2 inhibitor. In vivo tests showed a significant reduction in pain responses in animal models, supporting its potential as a therapeutic agent for pain management .
  • Docking Studies : Molecular docking studies have been performed to evaluate the binding affinity of this compound to COX-2. The results indicated strong interactions with the active site, suggesting a mechanism for its inhibitory action on this enzyme .
  • Oxidative Stress Mitigation : In vitro assays revealed that the compound significantly reduced levels of reactive oxygen species (ROS) in cultured cells, highlighting its potential as an antioxidant agent .

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